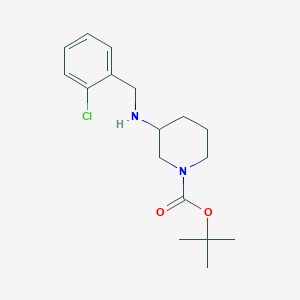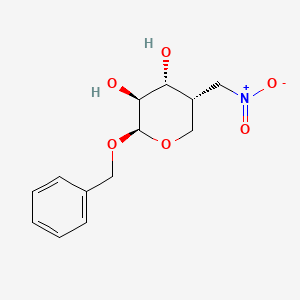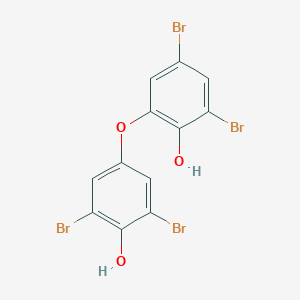
(Z)-4-Bromo-2-methoxyimino-3-oxo-butyric Acid Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Bromo-2-methoxyimino-3-oxo-butyric Acid Chloride is an organic compound with a unique structure that includes a bromine atom, a methoxyimino group, and a butyric acid chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Bromo-2-methoxyimino-3-oxo-butyric Acid Chloride typically involves the reaction of 4-bromo-3-oxobutyric acid with methoxyamine hydrochloride to form the methoxyimino derivative. This intermediate is then treated with thionyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Bromo-2-methoxyimino-3-oxo-butyric Acid Chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxyimino group can be oxidized to a nitro group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4-bromo-2-hydroxyimino-3-oxo-butyric acid chloride.
Oxidation: Formation of 4-bromo-2-nitroimino-3-oxo-butyric acid chloride.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-4-Bromo-2-methoxyimino-3-oxo-butyric Acid Chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the active sites of various enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and versatility make it suitable for various applications, including the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-4-Bromo-2-methoxyimino-3-oxo-butyric Acid Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyimino group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-oxobutyric Acid Chloride: Lacks the methoxyimino group, making it less versatile in certain chemical reactions.
2-Methoxyimino-3-oxo-butyric Acid Chloride:
4-Bromo-2-nitroimino-3-oxo-butyric Acid Chloride: Contains a nitro group instead of a methoxyimino group, leading to different chemical and biological properties.
Uniqueness
(Z)-4-Bromo-2-methoxyimino-3-oxo-butyric Acid Chloride is unique due to the presence of both a bromine atom and a methoxyimino group. This combination of functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5BrClNO3 |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
(2E)-4-bromo-2-methoxyimino-3-oxobutanoyl chloride |
InChI |
InChI=1S/C5H5BrClNO3/c1-11-8-4(5(7)10)3(9)2-6/h2H2,1H3/b8-4+ |
InChI Key |
STQLBWSBVJOFBE-XBXARRHUSA-N |
Isomeric SMILES |
CO/N=C(\C(=O)CBr)/C(=O)Cl |
Canonical SMILES |
CON=C(C(=O)CBr)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)


![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
![(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide](/img/structure/B11829513.png)

![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)
![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11829530.png)
